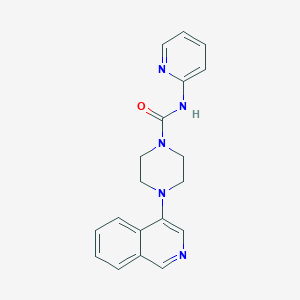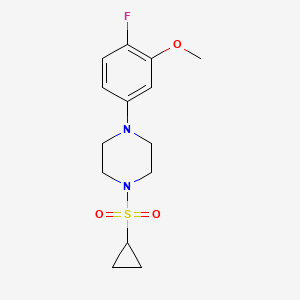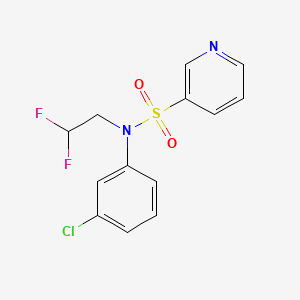
4-isoquinolin-4-yl-N-pyridin-2-ylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isoquinolin-4-yl-N-pyridin-2-ylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a unique combination of isoquinoline, pyridine, and piperazine moieties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-isoquinolin-4-yl-N-pyridin-2-ylpiperazine-1-carboxamide can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of isoquinoline derivatives with pyridine and piperazine under specific conditions. For instance, a catalyst-free synthesis method utilizes easily accessible N-hetaryl ureas and alcohols to produce N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-isoquinolin-4-yl-N-pyridin-2-ylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
4-isoquinolin-4-yl-N-pyridin-2-ylpiperazine-1-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-isoquinolin-4-yl-N-pyridin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
Uniqueness
4-isoquinolin-4-yl-N-pyridin-2-ylpiperazine-1-carboxamide is unique due to its specific combination of isoquinoline, pyridine, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
4-isoquinolin-4-yl-N-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(22-18-7-3-4-8-21-18)24-11-9-23(10-12-24)17-14-20-13-15-5-1-2-6-16(15)17/h1-8,13-14H,9-12H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRGKKURDUXMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CN=CC3=CC=CC=C32)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[[(2S,4S)-4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methyl]-1,3-dimethyl-3-propan-2-ylurea](/img/structure/B6626718.png)
![1-[[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl]-1,3-dimethyl-3-propan-2-ylurea](/img/structure/B6626726.png)

![3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one](/img/structure/B6626764.png)
![[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6626769.png)
![methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate](/img/structure/B6626776.png)
![N-[2-(1,6-dimethylindol-3-yl)ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide](/img/structure/B6626780.png)
![3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B6626783.png)
![N-[2-[(4-chlorophenyl)methoxy]ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide](/img/structure/B6626785.png)
![7-bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B6626790.png)

![2-(1,3-dioxolan-2-yl)-N-[(2-ethoxypyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626816.png)
![Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate](/img/structure/B6626818.png)

